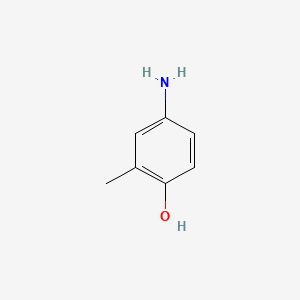

4-Amino-2-methylphenol

Description

Contextualization within Aminophenol Chemistry

4-Amino-2-methylphenol, identified by the CAS Number 2835-96-3, is an aromatic organic compound with the molecular formula C₇H₉NO. ontosight.ai It belongs to the aminophenol class of compounds, which are characterized by a benzene (B151609) ring substituted with both an amino (-NH₂) and a hydroxyl (-OH) group. wikipedia.orgchemcess.com Aminophenols are isomeric, with the relative positions of these functional groups defining their specific properties and reactivity. The three primary isomers are 2-aminophenol (B121084), 3-aminophenol (B1664112), and 4-aminophenol (B1666318). wikipedia.org

This compound is a derivative of the 4-aminophenol structure, featuring an additional methyl group (-CH₃) at the second position on the benzene ring, ortho to the hydroxyl group. This specific substitution pattern, with the amino group para to the hydroxyl group and the methyl group ortho to it, significantly influences the molecule's electronic environment, reactivity, acidity, and coordination behavior. Like its parent compounds, phenol (B47542) and aniline, this compound possesses a dual chemical nature. ontosight.aiwikipedia.org The hydroxyl group imparts acidic properties, while the amino group provides basic characteristics, making the compound amphoteric. chemcess.com The presence of both electron-donating amino and hydroxyl groups makes the aromatic ring highly susceptible to electrophilic substitution reactions. wikipedia.org

The fundamental structure of aminophenols makes them reactive molecules that serve as key building blocks in organic synthesis. chemcess.com They participate in reactions characteristic of both amines and phenols, such as acylation, diazotization, and cyclization. chemcess.comquora.com The oxidation of aminophenols, particularly the 2- and 4-isomers, is a notable characteristic, leading to the formation of quinone-type structures. chemcess.com

Significance in Contemporary Chemical Science

In modern chemical research, this compound is valued as a versatile chemical intermediate and a structural motif for developing new materials and complex molecules. Its significance stems from the unique reactivity conferred by its trifunctional nature (amino, hydroxyl, and methyl groups on a phenyl ring).

Key areas of significance include:

Organic Synthesis: The compound is a fundamental building block, particularly in the synthesis of pharmaceuticals and other bioactive compounds. Researchers utilize its structure to construct complex heterocyclic systems, which are prevalent in medicinal chemistry. A common synthesis route to obtain this compound involves the nitration of 2-methylphenol (o-cresol) and the subsequent reduction of the resulting 4-nitro-2-methylphenol. ontosight.ai

Dye and Pigment Chemistry: It serves as a crucial precursor in the manufacture of various colorants, including azo dyes. ontosight.ai The reactive amino group can readily undergo diazotization and coupling reactions to form vibrant, chromophoric systems.

Materials Science: Research has explored the use of this compound as a monomer or modifying agent in polymer synthesis. Its capacity for oxidative coupling reactions is being investigated for the development of novel materials possessing specific electronic and optical properties. It is also employed as a precursor in the synthesis of antioxidants and UV stabilizers. ontosight.ai

Coordination Chemistry: The molecule can act as a ligand, forming coordination complexes with various metal centers. The hydroxyl and amino groups provide potential binding sites, allowing for the creation of new metal-organic frameworks and catalysts.

The table below summarizes the key chemical properties of this compound.

| Property | Value |

| CAS Number | 2835-96-3 |

| Molecular Formula | C₇H₉NO |

| Molecular Weight | 123.15 g/mol |

| Appearance | Crystalline solid |

| Melting Point | 79-83°C |

| Boiling Point | 267-270°C |

| Synonyms | 4-Amino-o-cresol, 2-Methyl-4-aminophenol |

Data sourced from multiple references. ontosight.ai

Structure

2D Structure

Propriétés

IUPAC Name |

4-amino-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDGMAACKJSBLMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062662 | |

| Record name | 4-Amino-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2835-96-3 | |

| Record name | 4-Amino-2-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2835-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-hydroxytoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002835963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-amino-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Amino-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINO-2-HYDROXYTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CS8D10SY5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Established Synthesis Routes for 4-Amino-2-methylphenol

The traditional and most common industrial synthesis of this compound relies on a two-step process starting from 2-methylphenol (o-cresol). This involves the introduction of a nitro group onto the aromatic ring, followed by its reduction to an amino group.

Nitration and Subsequent Reduction Processes

The foundational route to this compound begins with the nitration of o-cresol (B1677501). This electrophilic aromatic substitution reaction typically employs a nitrating agent, such as nitric acid, often in the presence of sulfuric acid, to introduce a nitro group (NO₂) onto the benzene (B151609) ring. The directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups on the o-cresol starting material guide the substitution primarily to the para-position relative to the hydroxyl group, yielding 2-methyl-4-nitrophenol (B1582141).

Following the nitration step, the intermediate 2-methyl-4-nitrophenol undergoes a reduction reaction to convert the nitro group into the desired amino group (-NH₂). This transformation can be accomplished using various reducing agents, including classical methods like the use of iron filings in the presence of an acid such as hydrochloric acid.

Catalytic Hydrogenation Approaches

A more modern and cleaner approach for the reduction of the nitro group is catalytic hydrogenation. This method is widely favored due to its high efficiency and the production of water as the primary byproduct, making it an environmentally benign alternative to metal-acid reductions. In this process, 2-methyl-4-nitrophenol is treated with hydrogen gas (H₂) in the presence of a metal catalyst.

The reaction involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, where the reduction takes place. Commonly used catalysts include finely divided metals such as palladium, platinum, or nickel, often supported on a high-surface-area material like activated carbon (e.g., Pd/C, Pt/C) or silica. researchgate.netyoutube.com The choice of catalyst, solvent, temperature, and hydrogen pressure are critical parameters that are optimized to ensure high yield and selectivity. For instance, studies on the hydrogenation of the related compound, 4-nitrophenol (B140041), have demonstrated near-quantitative conversion to 4-aminophenol (B1666318) using various catalytic systems, including copper complexes and nanoparticles. nih.govnih.govacs.org The hydrogenation of nitroarenes can be performed under a range of conditions, from ambient temperature and pressure to elevated conditions, depending on the specific catalyst and substrate. youtube.com

Table 1: Representative Conditions for Catalytic Hydrogenation of Nitrophenols

| Starting Material | Catalyst System | Hydrogen Source | Solvent | Temperature (°C) | Observations | Reference |

|---|---|---|---|---|---|---|

| Nitrobenzene | Pt/C, CF₃COOH | H₂ Gas | CH₃CN-H₂O | 80 - 110 | Good yield of 4-aminophenol achieved. | unive.it |

| 4-Nitrophenol | Pd/C | H₂ Gas | - | Ambient | Effective for reduction to 4-aminophenol. | youtube.com |

| 2,4-dichloro-6-nitrophenol | Ni-B/SiO₂ | H₂ Gas | - | 60 | 100% conversion, 98% selectivity. | researchgate.net |

| 4-Nitrophenol | Pd/Cu Nanoparticles | NaBH₄ | Water | Room Temp | Enhanced kinetic rate compared to monometallic Pd. | researchgate.net |

| Nitrobenzene | Pt/C + SO₄²⁻/ZrO₂ | Formic Acid | Water | - | 80.0% conversion, 47.6% selectivity to p-aminophenol. | rsc.org |

Advanced Synthetic Strategies for Aminophenol Derivatives

Beyond the classical synthesis of the parent compound, significant research has focused on developing advanced, selective methods for creating derivatives of aminophenols. These strategies are crucial for synthesizing a diverse range of molecules for pharmaceuticals and materials science. Key among these are catalytic cross-coupling reactions that allow for the precise formation of new carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds at the hydroxyl and amino groups, respectively.

Selective Alkylation and Arylation Reactions

The ability to selectively functionalize either the oxygen or the nitrogen atom of an aminophenol is a significant synthetic challenge due to the competing nucleophilicity of the two groups. Modern catalysis has provided powerful tools to overcome this, enabling the chemoselective arylation of either site.

The selective formation of a C-O bond at the phenolic hydroxyl group of an aminophenol derivative is typically achieved using copper-catalyzed Ullmann-type coupling reactions. nih.gov These methods have been refined to operate under milder conditions with improved substrate scope. Research has shown that specific ligand-catalyst combinations can direct the arylation to the oxygen atom with high selectivity.

For example, the O-arylation of 3-aminophenol (B1664112) can be achieved with excellent yield and chemoselectivity using a catalyst system derived from copper(I) iodide (CuI) and picolinic acid, with potassium phosphate (B84403) (K₃PO₄) as the base in a dimethylsulfoxide (DMSO) solvent. Current time information in Bangalore, IN.researchgate.net For 4-aminophenol, a different ligand, trans-N,N'-dimethyl-1,2-cyclohexanediamine (CyDMEDA), in combination with CuI, has been found to be effective. Current time information in Bangalore, IN.researchgate.net These reactions demonstrate the power of ligand-tuned catalysis to control the reaction's outcome.

Table 2: Catalyst Systems for Selective O-Arylation of Aminophenols

| Aminophenol | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Key Feature | Reference |

|---|---|---|---|---|---|---|---|

| 3-Aminophenol | CuI (5 mol%) | Picolinic Acid (10 mol%) | K₃PO₄ | DMSO | 80 | High chemoselectivity for O-arylation. | Current time information in Bangalore, IN.researchgate.net |

| 4-Aminophenol | CuI | trans-CyDMEDA | K₃PO₄ | Dioxane | 110 | Selective O-arylation. | Current time information in Bangalore, IN.researchgate.net |

For the selective formation of a C-N bond at the amino group, palladium-catalyzed Buchwald-Hartwig amination is the predominant strategy. researchgate.netnih.gov This reaction class has revolutionized the synthesis of aryl amines due to its high functional group tolerance and broad substrate scope. By selecting the appropriate palladium catalyst and ligand, the N-arylation of aminophenols can proceed with high efficiency, leaving the hydroxyl group untouched.

A highly effective system for the N-arylation of both 3- and 4-aminophenols utilizes a palladium precatalyst based on the sterically hindered biarylmonophosphine ligand BrettPhos. Current time information in Bangalore, IN.researchgate.netnih.gov This catalyst, used with a base like sodium tert-butoxide (NaOt-Bu) in a solvent such as 1,4-dioxane, cleanly provides the N-arylated products in excellent yields. Current time information in Bangalore, IN.researchgate.net The robustness of this method allows for the coupling of various substituted aryl halides with the aminophenol core. In some cases, copper catalysis, such as the Chan-Lam cross-coupling, can also be employed for chemoselective N-arylation using boronic acids as the aryl source. rsc.org

Table 3: Catalyst Systems for Selective N-Arylation of Aminophenols

Regioselective Alkylation Strategies

The selective alkylation of aminophenols, targeting either the amino (N-alkylation) or the hydroxyl (O-alkylation) group, is fundamental for creating specific intermediates used in organic synthesis. A common strategy to achieve regioselectivity involves the protection of one functional group while the other is being alkylated.

For selective N-alkylation, the amino group can first be converted into an imine through a reaction with an aldehyde, such as benzaldehyde (B42025). This imine can then be reduced, for instance with sodium borohydride, to yield the N-alkylated aminophenol. researchgate.net

Conversely, selective O-alkylation can be achieved by first protecting the amino group with benzaldehyde. The resulting Schiff base's phenolic hydroxyl group can then be alkylated using an alkyl halide in the presence of a base. The final step involves hydrolysis to remove the protective benzaldehyde group, yielding the O-alkylated product, an alkyloxyaniline. researchgate.net

| Alkylation Type | Reactant | Reagents | Key Steps | Product Type |

| N-Alkylation | Aminophenol | 1. ArCHO2. NaBH₄ | 1. Imination (Schiff base formation)2. Reduction | Alkylaminophenol |

| O-Alkylation | Aminophenol | 1. Benzaldehyde2. Alkyl halide, Base3. Hydrolysis | 1. Protection of amino group2. Alkylation of hydroxyl group3. Deprotection | Alkyloxyaniline |

Table 1: Comparative strategies for the regioselective alkylation of aminophenols. researchgate.net

Condensation Reactions in Derivative Synthesis

Condensation reactions are a powerful tool for synthesizing derivatives of this compound. These reactions typically involve the joining of two molecules with the elimination of a small molecule, such as water.

One significant example is the formation of Schiff bases. The amino group of an aminophenol can react with an aldehyde or ketone to form an imine or azomethine group (-C=N-). For instance, various 4-aminophenol derivatives have been synthesized through condensation with different aldehydes, such as 4-(dimethylamino)benzaldehyde (B131446) and 3-nitrobenzaldehyde, in ethanol (B145695). mdpi.com The reaction progress is often monitored using thin-layer chromatography (TLC), and the resulting Schiff base derivatives are typically purified by recrystallization. mdpi.com

Another documented pathway is oxidative condensation. For example, 2-amino-4-methylphenol (B1222752) can undergo oxidative condensation, facilitated by human hemoglobin, to form a dihydrophenoxazinone compound, specifically 3-amino-1,4α-dihydro-4α,8-dimethyl-2H-phenoxazin-2-one. nih.gov This reaction is coupled with the oxidation of the hemoglobin and is believed to follow a mechanism similar to that of actinomycin (B1170597) synthase. nih.gov

| Reaction Type | Reactants | Product Class | Key Feature | Reference |

| Schiff Base Formation | 4-Aminophenol, Aldehydes (e.g., 3-nitrobenzaldehyde) | Schiff Base (Imine) | Formation of a C=N bond | mdpi.com |

| Oxidative Condensation | 2-Amino-4-methylphenol, Human Hemoglobin | Dihydrophenoxazinone | Oxidative coupling to form a heterocyclic system | nih.gov |

Table 2: Examples of condensation reactions for aminophenol derivative synthesis.

Optimization of Synthetic Pathways for N₅O₂ Aminophenols

Heptadentate N₅O₂ aminophenol ligands are of significant interest in coordination chemistry, particularly for forming lanthanoid complexes with specific geometries relevant to molecular magnetism. mdpi.comsciforum.net However, traditional synthetic methods for these complex molecules are often inefficient, requiring multiple steps and extensive chromatographic purification to separate the desired product from numerous by-products. mdpi.com

An optimized, more efficient synthetic method has been developed. mdpi.comsciforum.net This new pathway significantly improves upon previous literature methods. mdpi.com The synthesis involves a one-step reaction between a precursor like 2,6-bis{[(pyrid-2-ylmethyl)amino]methyl}-pyridine, an appropriate R-phenol (such as 4-methylphenol), and formaldehyde (B43269) in a toluene/water solvent system. sciforum.net

A key aspect of this optimized process is the use of a significant excess of the R-phenol and formaldehyde, which drives the reaction towards the correct addition of the R-phenol onto the amine nitrogen atoms. mdpi.comsciforum.net The reaction mixture is refluxed, and after extraction, the target aminophenol is the sole product formed, contaminated only by the excess phenol (B47542) reactant. mdpi.comsciforum.net This excess phenol is easily removed by washing with water, which circumvents the need for chromatographic purification and results in a pure product with a good yield. sciforum.net

| Parameter | Traditional Methods | Optimized Method |

| Number of Steps | Multiple | One-step |

| By-products | Several, requiring purification | None, only excess reactant |

| Purification | Chromatographic techniques | Simple washing with water |

| Efficiency | Time-consuming, lower yield | Improved efficiency, higher purity |

| Example Yield (H₂LMe) | Not specified, but generally lower | 50% |

Table 3: Comparison of traditional and optimized synthetic pathways for N₅O₂ aminophenols. mdpi.comsciforum.net

Chemical Reactivity and Transformation Studies

Oxidative Transformations

The presence of the electron-rich amino and phenol (B47542) moieties makes 4-Amino-2-methylphenol readily susceptible to oxidation. These transformations are central to its role in various chemical and biological processes.

Oxidation of this compound typically yields quinone derivatives, specifically quinone imines. google.com This reaction involves the removal of two hydrogen atoms (one from the hydroxyl group and one from the amino group) and two electrons, forming a carbon-nitrogen double bond and a carbon-oxygen double bond within the ring. The resulting primary product is 2-methyl-1,4-benzoquinone imine. This transformation can be achieved using various chemical oxidizing agents. The oxidation of the related compound, p-aminophenol, is known to produce N,N'-bis-(p-hydroxyphenyl)-2-hydroxy-5-amino-1,4-benzoquinone di-imine through a series of coupling reactions initiated by the formation of a monoimine. rsc.org Similarly, oxidation of m-cresol (B1676322) can yield 2-methyl-1,4-benzoquinone, the corresponding quinone structure without the imine group. google.com

Table 1: Products of Oxidative Transformations

| Starting Material | Oxidant | Product | Reference |

|---|---|---|---|

| This compound | Chemical Oxidants (e.g., Potassium Permanganate, Hydrogen Peroxide) | 2-Methyl-1,4-benzoquinone imine | |

| m-Cresol | Molecular Oxygen / Copper(I) halide catalyst | 2-Methyl-1,4-benzoquinone | google.com |

This compound can serve as a substrate for various oxidoreductase enzymes, such as tyrosinase. google.com Tyrosinase, a type-III copper-containing enzyme, catalyzes the oxidation of phenols and aminophenols. unina.itnih.gov The enzymatic cycle involves two main activities: the hydroxylation of monophenols to o-diphenols (monophenolase activity) and the subsequent oxidation of o-diphenols to o-quinones (diphenolase activity). unina.itresearchgate.net

When this compound interacts with tyrosinase, it primarily undergoes the diphenolase-like activity, as it is already an aminophenol. The enzyme's active site, containing a dicopper center, facilitates the oxidation. unina.it The proposed mechanism for the related substrate 2-aminophenol (B121084) involves binding to the Emet (met-tyrosinase) or Eoxy (oxy-tyrosinase) forms of the enzyme, followed by deprotonation and oxidation to an o-quinone imine. nih.gov For this compound, this enzymatic oxidation would similarly produce the reactive 2-methyl-1,4-benzoquinone imine, which can then undergo further reactions. Studies on the structurally similar p-cresol (B1678582) (4-methylphenol) show that tyrosinase first hydroxylates it to 4-methylcatechol, which is then oxidized to 4-methyl-o-benzoquinone. nih.gov

Reductive Processes

Just as this compound can be oxidized, its oxidized derivatives can undergo reduction.

The quinone imine formed during oxidation can be reduced back to the parent aminophenol. This redox cycling is a key feature of quinone chemistry. For instance, the reduction of the related N-acetyl-p-benzoquinone imine (NAPQI) can be accomplished both enzymatically, by reductases like NADPH-cytochrome P-450 reductase, and non-enzymatically. nih.gov Similarly, 2-methyl-1,4-benzoquinone can be readily reduced to methylhydroquinone. google.com This suggests that 2-methyl-1,4-benzoquinone imine can be converted back to this compound using suitable reducing agents, re-forming the amino and hydroxyl groups.

Table 2: Products of Reductive Processes

| Starting Material | Reducing Agent/System | Product | Reference |

|---|---|---|---|

| 2-Methyl-1,4-benzoquinone imine | Chemical Reductants | This compound | |

| 2-Methyl-1,4-benzoquinone | Catalytic Hydrogenation | Methylhydroquinone | google.com |

Substitution Reactions

The aromatic ring of this compound is highly activated towards electrophilic substitution due to the strong electron-donating effects of the amino and hydroxyl groups.

The hydroxyl and amino groups are powerful ortho- and para-directing activators. In this compound, the position para to the hydroxyl group is occupied by the amino group. The positions ortho to the hydroxyl group are C2 (occupied by the methyl group) and C6. The positions ortho to the amino group are C3 and C5, which are unsubstituted. Due to the strong activating and directing influence of both the -OH and -NH2 groups, incoming electrophiles are directed to the available ortho positions, primarily C3 and C5.

A relevant example is the bromination of the isomer 2-amino-4-methylphenol (B1222752), where a bromine atom is selectively introduced at the position para to the hydroxyl group using N-bromosuccinimide (NBS). For this compound, an analogous reaction would be expected to yield products substituted at the C3 and/or C5 positions. The synthesis of its precursor often involves the nitration of 2-methylphenol (o-cresol), where the nitro group is introduced at the para position relative to the hydroxyl group, followed by reduction to form the amine. ontosight.ai

Table 3: Regioselectivity in Electrophilic Aromatic Substitution

| Reactant | Reagent | Expected Product(s) | Rationale |

|---|

Advanced Spectroscopic and Analytical Characterization in Research

Vibrational Spectroscopy Techniques

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is fundamental in identifying the functional groups and characterizing the molecular structure of 4-amino-2-methylphenol. These techniques probe the vibrational modes of the molecule, offering a unique fingerprint based on its atomic composition and bonding arrangement.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the various functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers. The FT-IR spectrum of this compound, typically analyzed using a KBr disc or Nujol mull technique, reveals characteristic absorption bands corresponding to the O-H, N-H, C-H, and C=C vibrations within the molecule. chemicalbook.comchemicalbook.com

Key vibrational frequencies observed in the FT-IR spectrum of this compound and their assignments are detailed in the table below. The distinct stretching and bending vibrations of the hydroxyl (-OH) and amino (-NH₂) groups are particularly important for confirming the compound's identity. The presence of the methyl group (-CH₃) and the aromatic ring are also confirmed by their characteristic absorption bands.

| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group |

| O-H Stretching | ~3400 - 3200 | Hydroxyl (-OH) |

| N-H Stretching | ~3400 - 3200 | Amino (-NH₂) |

| C-H Stretching (Aromatic) | ~3100 - 3000 | Aromatic Ring |

| C-H Stretching (Methyl) | ~2950 - 2850 | Methyl (-CH₃) |

| C=C Stretching (Aromatic) | ~1600 - 1450 | Aromatic Ring |

| N-H Bending | ~1650 - 1580 | Amino (-NH₂) |

| O-H Bending | ~1440 - 1395 | Hydroxyl (-OH) |

| C-N Stretching | ~1340 - 1250 | Amino (-NH₂) |

| C-O Stretching | ~1260 - 1000 | Hydroxyl (-OH) |

Note: The exact wavenumbers can vary slightly depending on the sample preparation method and the physical state of the compound.

Raman Spectroscopy, including Surface-Enhanced Raman Scattering (SERS)

Raman spectroscopy provides complementary information to FT-IR by detecting vibrations that result in a change in polarizability. This technique is particularly effective for analyzing the vibrations of the aromatic ring and the effects of its substituents.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can be employed to enhance the Raman signal of molecules adsorbed onto nanostructured metal surfaces. While specific SERS studies on this compound are not extensively documented in the provided results, the principles of SERS, as demonstrated with structurally similar compounds like 4-aminothiophenol, suggest its potential for detailed analysis. rsc.org SERS can provide insights into the orientation and interaction of this compound with surfaces, which is valuable in fields like sensor development and catalysis.

Electronic Spectroscopy Methods

Electronic spectroscopy techniques, such as Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, provide information about the electronic transitions within the this compound molecule. These methods are sensitive to the π-electron system of the aromatic ring and are influenced by the presence of the amino and hydroxyl substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of this compound dissolved in a suitable solvent, like ethanol (B145695) or water, reveals absorption bands in the ultraviolet region. These absorptions correspond to π→π* and n→π* electronic transitions within the benzene (B151609) ring and the non-bonding electrons of the oxygen and nitrogen atoms. The position and intensity of these absorption maxima (λmax) are characteristic of the substituted phenol (B47542) structure. For instance, photodegradation of the compound can be monitored by observing changes in the UV spectrum around its λmax of approximately 270 nm. The absorption spectra can be influenced by solvent polarity and pH due to the presence of the acidic hydroxyl and basic amino groups.

Fluorescence Spectroscopy

Fluorescence spectroscopy can be used to study the emission properties of this compound after it absorbs light. While specific fluorescence data for this compound is not detailed in the provided search results, studies on similar aromatic compounds indicate that it would likely exhibit fluorescence. nih.gov The fluorescence spectrum, including the excitation and emission wavelengths and quantum yield, would be sensitive to the molecular environment, such as solvent polarity and the presence of quenchers. This technique could be valuable for developing analytical methods for detecting trace amounts of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. ontosight.ai

¹H NMR spectroscopy of this compound, typically recorded in a solvent like DMSO-d₆, shows distinct signals for the aromatic protons, the amino protons, the hydroxyl proton, and the methyl protons. chemicalbook.com The chemical shifts (δ) and splitting patterns of these signals are crucial for confirming the substitution pattern on the benzene ring.

| Proton Type | Chemical Shift (ppm) | Multiplicity | Assignment |

| -OH | ~8.13 | Singlet | Hydroxyl Proton |

| Aromatic CH | ~6.47 | Doublet | Proton ortho to -NH₂ |

| Aromatic CH | ~6.33 | Doublet of doublets | Proton meta to -NH₂ and -OH |

| Aromatic CH | ~6.25 | Doublet | Proton ortho to -OH |

| -NH₂ | ~4.25 | Singlet (broad) | Amino Protons |

| -CH₃ | ~2.01 | Singlet | Methyl Protons |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and can vary based on the solvent and concentration. The data presented is based on a spectrum in DMSO-d₆. chemicalbook.com

¹³C NMR spectroscopy provides complementary information by showing distinct signals for each carbon atom in the molecule. The chemical shifts of the aromatic carbons are particularly informative for confirming the positions of the amino, hydroxyl, and methyl substituents on the benzene ring.

Mass Spectrometry

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, with a molecular formula of C₇H₉NO, the expected monoisotopic mass is approximately 123.068 g/mol . nih.gov Mass spectrometry readily confirms this molecular weight.

Laser Desorption Ionization Mass Spectrometry (LDI-MS) is a soft ionization technique where a laser strikes a sample, causing it to desorb and ionize. A common variant is Matrix-Assisted Laser Desorption/Ionization (MALDI), which is especially useful for analyzing biomolecules and other large or fragile organic compounds. nih.govscripps.edu In MALDI, the analyte is co-crystallized with a matrix that absorbs the laser energy, promoting a gentle ionization of the analyte molecule. scripps.edu While LDI-MS is a powerful tool, specific applications of this technique for the routine analysis of a small molecule like this compound are not extensively detailed in the literature, as simpler methods like electron ionization are typically sufficient. However, the technique could be applied in specialized research contexts, such as analyzing its presence on surfaces or within complex mixtures. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule. For this compound, HRMS would confirm the molecular formula as C₇H₉NO by distinguishing its exact mass from other combinations of atoms that might have the same nominal mass. nih.gov This confirmation is a critical step in the unambiguous identification of the compound in research and quality control settings, ensuring its purity and identity. cir-safety.org

X-ray Diffraction (XRD) for Structural Elucidation

Research on the related compound, 2-amino-4-methylphenol (B1222752), using single-crystal X-ray diffraction has revealed detailed structural information. The crystal structure was determined to be orthorhombic with the space group Pbca. iucr.org The molecules are held together by intermolecular hydrogen bonds of the N-H···O and O-H···N types, forming sheets parallel to the (010) plane. iucr.org These sheets are then stacked along the b-axis through weak van der Waals forces. iucr.org This type of detailed structural analysis, while performed on an isomer, demonstrates the capability of XRD to elucidate the precise solid-state conformation of such compounds.

Table 1: Crystallographic Data for 2-Amino-4-methylphenol

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₉NO |

| Molecular Weight ( g/mol ) | 123.15 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.7803 (7) |

| b (Å) | 22.901 (2) |

| c (Å) | 7.5962 (6) |

| V (ų) | 1353.5 (2) |

| Z | 8 |

| Dx (Mg m⁻³) | 1.206 |

Source: iucr.org

Surface-Sensitive Characterization

For a molecule like this compound, XPS would be able to distinguish between the different chemical environments of the carbon, nitrogen, and oxygen atoms. For instance, the carbon atoms in the methyl group (-CH₃), the aromatic ring, and the carbon bonded to the hydroxyl (-OH) and amino (-NH₂) groups would exhibit slightly different binding energies. Similarly, the nitrogen in the amino group and the oxygen in the hydroxyl group would have characteristic peaks in the N 1s and O 1s spectra, respectively. Analysis of these peak positions and shapes provides insight into the surface chemical states and potential surface modifications or contaminants.

Chromatographic Separation and Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, especially in complex mixtures like hair dye formulations.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of aminophenol isomers. Several studies have developed HPLC methods for the simultaneous determination of multiple aminophenols in hair dyes. nih.gov These methods often utilize a C18 column with a mobile phase consisting of a buffer and an organic modifier like acetonitrile (B52724), under either isocratic or gradient elution. nih.govsielc.com Detection is typically performed using a UV detector at various wavelengths to optimize sensitivity for different compounds. nih.gov

For instance, a method for analyzing 11 aminophenols in hair dyes used an Agilent Zorbax SB C18 column with a gradient elution of acetonitrile and a sodium heptanesulfonate/phosphate (B84403) ion-pair system, with detection at 230, 270, and 400 nm. nih.gov Such methods demonstrate good linearity, with correlation coefficients often exceeding 0.999, and are validated for their accuracy and precision. nih.gov The retention time of this compound (also known as 5-amino-o-cresol in some contexts) would be specific under defined chromatographic conditions, allowing for its quantification. nih.gov

Table 2: Example HPLC Method Parameters for Aminophenol Analysis

| Parameter | Condition |

|---|---|

| Column | Agilent Zorbax SB C18 |

| Mobile Phase | Acetonitrile and Sodium heptanesulfonate/phosphate buffer |

| Elution | Gradient |

| Detection | UV at 230, 270, 400 nm |

| Analyte Example | 5-amino-o-cresol |

Source: nih.gov

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile and semi-volatile compounds like this compound. For GC analysis, derivatization of the polar amino and hydroxyl groups is sometimes necessary to improve volatility and chromatographic peak shape.

While specific GC methods for this compound were not detailed in the provided search results, the analysis of related aminophenols by GC-MS is well-established. nih.govhmdb.ca The resulting mass spectrum for this compound would show a molecular ion peak corresponding to its molecular weight and a characteristic fragmentation pattern that can be used for its definitive identification. Comprehensive two-dimensional gas chromatography (GCxGC) could offer even higher resolution for separating it from other closely related isomers in complex samples.

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. For this compound, techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide information on its melting point, thermal stability, and decomposition profile.

While specific TGA or DSC data for this compound is not available in the provided results, the melting point is reported to be in the range of 174-176 °C. chemicalbook.com DSC analysis would show an endothermic peak corresponding to this melting transition. TGA would indicate the temperature at which the compound begins to decompose and the subsequent mass loss profile. For example, a study on a related poly-Schiff base derived from an aminophenol showed thermal stability up to certain temperatures, which were determined using TGA. researchgate.net

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is crucial for determining the thermal stability, decomposition profile, and composition of materials.

In research involving derivatives of aminophenols, TGA is used to assess the thermal robustness of newly synthesized monomers and polymers. For instance, a study on Poly-2-[(4-methylbenzylidene)amino]phenol, a Schiff base polymer derived from a structurally similar aminophenol, utilized TGA to compare the thermal stability of the monomer versus the resulting polymer. researchgate.net The analysis demonstrated that the polymer possesses significantly enhanced thermal stability compared to its monomer precursor. While the monomer decomposed completely at a lower temperature, the polymer retained a substantial portion of its mass even at 1000°C, a desirable characteristic for high-performance materials. researchgate.net

The thermal degradation process typically occurs in distinct steps, which can be correlated with the loss of specific molecular fragments. The data from such an analysis can be presented as follows:

| Material | Temperature for 5% Weight Loss (T5) | Temperature for 50% Weight Loss (T50) | Char Residue at 1000°C (%) | Reference |

|---|---|---|---|---|

| 2-[(4-methylbenzylidene)amino]phenol (Monomer) | ~200°C | ~300°C | 0% | researchgate.net |

| Poly-2-[(4-methylbenzylidene)amino]phenol (Polymer) | ~250°C | >500°C | ~42.8% | researchgate.net |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. nih.gov DSC is used to study thermal transitions such as melting, crystallization, and glass transitions.

In the context of this compound derivatives, DSC is instrumental in characterizing the curing behavior of thermosetting resins and the phase transitions of metal complexes. For example, nonisothermal DSC has been employed to investigate the curing kinetics of phenolic amine/epoxy resin systems. bldpharm.com Such studies determine key parameters like the activation energy (Eα) as a function of the degree of conversion (α), which is critical for optimizing industrial curing processes. bldpharm.com Similarly, DSC is used alongside TGA to characterize metal complexes of Schiff bases, providing data on endothermic and exothermic events corresponding to desolvation, melting, and decomposition. nih.gov

A typical DSC analysis provides information on the temperatures and enthalpies of these transitions, as summarized conceptually below for a hypothetical Schiff base complex.

| Transition | Observed Event | Temperature Range (°C) | Enthalpy Change (ΔH) | Reference |

|---|---|---|---|---|

| Desolvation | Endotherm | 100 - 150 | Variable | nih.gov |

| Melting/Decomposition | Endotherm/Exotherm | 200 - 400 | Variable | nih.gov |

Microscopic Techniques for Material Analysis

Microscopy provides direct visualization of a material's structure, from the microscale down to the nanoscale. Techniques like SEM, Optical Microscopy, and AFM are indispensable for understanding the morphology and surface characteristics of materials derived from this compound.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a type of electron microscope that produces images of a sample by scanning the surface with a focused beam of electrons. The electrons interact with atoms in the sample, producing various signals that contain information about the surface topography and composition.

SEM is frequently used to examine the morphology of polymers and nanoparticles synthesized from precursors like this compound. For instance, the morphology of various polyazomethines has been examined by SEM to understand their surface texture and structure. researchgate.net In other research, SEM, along with Transmission Electron Microscopy (TEM), was used to characterize the nanoparticles of Schiff base metal complexes. ijpsr.com Such analysis revealed the size of the prepared nanoparticles to be in the range of 16-84 nm, confirming the formation of nanostructured materials. ijpsr.com

Optical Microscopy

Optical Microscopy is a fundamental technique that uses visible light and a system of lenses to magnify images of small samples. It is often the first step in material characterization, used to assess sample purity, homogeneity, and crystal morphology.

In studies involving this compound, this compound can be used as a reactant to synthesize larger, more complex molecules, such as Schiff bases, which can then be crystallized. researchgate.net Before proceeding to more advanced techniques like single-crystal X-ray diffraction, optical microscopy is essential for inspecting the crystals. Researchers use it to select well-formed, single crystals that are free of significant defects, which is a prerequisite for successful diffraction analysis. researchgate.net The visual information on crystal shape, size, and quality guides the subsequent, more detailed structural determination.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a very-high-resolution type of scanning probe microscopy, with demonstrated resolution on the order of fractions of a nanometer. researchgate.net It generates a three-dimensional topographical image by scanning a sharp probe over the sample surface. researchgate.netijpsr.com

AFM is a powerful tool for characterizing materials at the nanoscale. A notable application related to the functional groups present in this compound is the use of AFM-based chemical lithography. Researchers have successfully used a biased AFM tip to selectively reduce nitro-terminated self-assembled monolayers (SAMs) to generate patterned amino-terminated surfaces. This process allows for the creation of micro-patterned regions with specific chemical functionality, demonstrating a sophisticated method for surface engineering that leverages the reactivity of the amino group. This technique highlights the potential for using molecules with amino groups, like this compound, in the fabrication of advanced functional surfaces.

Computational Chemistry and Theoretical Modeling

Quantum Mechanical Studies

Quantum mechanical studies are fundamental to understanding the electronic structure and intrinsic properties of molecules. These methods, particularly Density Functional Theory (DFT), offer a balance between accuracy and computational cost, making them a cornerstone of modern computational chemistry.

Density Functional Theory (DFT) Investigations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study various aspects of phenolic and aminophenolic compounds, providing valuable insights into their behavior.

The electronic structure, particularly the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's reactivity and electronic properties. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity.

While direct DFT calculations for 4-Amino-2-methylphenol are not extensively reported, studies on its structural isomer, 2-amino-4-methylphenol (B1222752), and its derivatives offer valuable insights. For instance, DFT calculations on Schiff base derivatives of 2-amino-4-methylphenol have revealed a HOMO-LUMO energy gap of approximately 4.2 eV, suggesting moderate electronic stability. smolecule.com In these derivatives, the HOMO is typically localized on the phenol (B47542) ring, while the LUMO is situated on the imine group. smolecule.com For comparison, DFT studies on other related compounds, such as Schiff bases derived from 4-aminophenol (B1666318), have also been conducted to understand their electronic properties. mdpi.com The electronic properties of cresol (B1669610) isomers have also been a subject of DFT studies, which can provide a comparative basis for understanding the influence of the methyl group's position on the electronic structure. worldscientific.com

| Compound/Derivative | Method | HOMO-LUMO Gap (eV) | Reference |

| Schiff base of 2-amino-4-methylphenol | DFT | ~4.2 | smolecule.com |

This table presents data for a derivative of a structural isomer to provide context for the potential electronic properties of this compound.

Tautomerism, the equilibrium between two or more interconverting structural isomers, is a key consideration for aminophenols. These compounds can potentially exist in phenol-imine and keto-amine tautomeric forms. DFT calculations are instrumental in determining the relative stabilities of these tautomers.

DFT is a powerful tool for elucidating reaction mechanisms and calculating activation energies in catalytic processes. This is particularly relevant for phenolic compounds, which are key substrates in various industrial and biological reactions.

Studies on the catalytic hydrodeoxygenation (HDO) of cresol isomers provide valuable data on activation energies and reaction pathways. For example, DFT calculations have been used to investigate the HDO of m-cresol (B1676322) on various metal surfaces, revealing that the activation energy for direct C-O bond cleavage is highly dependent on the catalyst. academie-sciences.fr On Rh(111), the barrier was calculated to be 164 kJ/mol. academie-sciences.fr In another study on the hydrogenation of o-cresol (B1677501) on a Pt(111) surface, the activation energy for tautomerization was significantly reduced by the catalyst to 125 kJ/mol, compared to 255 kJ/mol in the gas phase. osti.gov Furthermore, DFT has been employed to study the conversion of guaiacol (B22219) to cresols over a Pt3 cluster, with the rate-determining step for the formation of m-cresol from methylcatechol having an activation energy of 51.52 kcal/mol (approximately 215.5 kJ/mol). royalsocietypublishing.org These findings underscore the critical role of the catalyst in influencing reaction energetics and provide a framework for understanding potential catalytic transformations of this compound.

| Reaction | Catalyst | Activation Energy (kJ/mol) | Reference |

| m-cresol C-O scission | Rh(111) | 164 | academie-sciences.fr |

| o-cresol tautomerization | Pt(111) | 125 | osti.gov |

| o-cresol tautomerization | Uncatalyzed | 255 | osti.gov |

| Methylcatechol to m-cresol | Pt3 cluster | ~215.5 | royalsocietypublishing.org |

This table presents activation energies for catalytic reactions of cresol isomers, offering a comparative basis for the potential reactivity of this compound.

Pharmacophore modeling is a crucial aspect of drug discovery, aiming to identify the essential structural features of a molecule responsible for its biological activity. DFT calculations contribute to this by providing insights into the electronic properties and potential interaction sites of a molecule.

For derivatives of 2-amino-4-methylphenol, pharmacophore models have been developed to understand their potential as bioactive agents. researchgate.netresearchgate.net These models typically highlight features such as hydrogen bond donors and acceptors, aromatic regions, and hydrophobic centers, which are consistent with the functional groups present in this compound. Similarly, extensive pharmacophore modeling has been conducted for 4-aminophenol derivatives, particularly in the context of developing inhibitors for various enzymes and receptors. researchgate.netmdpi.comnih.gov These studies often reveal the importance of the aminophenol scaffold in establishing key interactions with biological targets. Pharmacophore models have also been generated for p-cresol (B1678582) and its derivatives to explore their interactions with biological systems. researchgate.netmdpi.com

Molecular Dynamics and Force Field Simulations

While quantum mechanical methods provide detailed electronic information, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules and their interactions with the environment over time. These simulations rely on force fields, which are sets of empirical energy functions that describe the potential energy of a system of particles.

Direct MD simulation studies specifically targeting this compound are not prevalent in the literature. However, research on its constituent substructures, p-cresol and 4-aminophenol, offers valuable insights into how this molecule might behave in a simulated environment.

Studies on p-cresol have utilized MD simulations with various force fields, such as OPLS (Optimized Potentials for Liquid Simulations), to investigate its liquid-state dynamics. nih.gov These simulations have been used to calculate properties like diffusion coefficients and rotational rates, which are then compared with experimental data from techniques like quasielastic neutron scattering (QENS). nih.govacs.org For instance, MD simulations of liquid p-cresol have shown translational jump diffusion and isotropic rotation, with the calculated diffusion coefficients being in reasonable agreement with experimental values. nih.gov Furthermore, constrained MD simulations have been used to study the inclusion of p-cresol in β-cyclodextrin, providing insights into host-guest interactions. researchgate.net

For 4-aminophenol, MD simulations have been used in the context of its derivatives to validate molecular docking studies and to understand their interactions with biological targets such as MAP kinase. nih.govsemanticscholar.org These simulations provide information on the stability of ligand-protein complexes and the nature of the intermolecular interactions. Additionally, force field parameters for aminophenol-like structures have been developed and validated within broader frameworks for simulating post-translational modifications of proteins. plos.org

Geometry Optimization using Universal Force Field (UFF)

Geometry optimization is a fundamental computational procedure that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. The Universal Force Field (UFF) is a popular choice for this task due to its broad applicability across the periodic table. avogadro.ccavogadro.cc UFF employs a set of parameters to describe the energy of a molecule as a function of its atomic coordinates, accounting for bond stretching, angle bending, torsional angles, and non-bonded interactions. avogadro.cc

For this compound, a UFF-based optimization would begin with an initial guess of the molecular geometry. The algorithm then iteratively adjusts the positions of the atoms to lower the total energy of the system until a stable conformation is reached. avogadro.cc This process yields key information about the molecule's bond lengths, bond angles, and dihedral angles in its lowest energy state.

Application of General Amber Force Field (GAFF)

The General Amber Force Field (GAFF) is specifically designed to be compatible with the widely used AMBER force fields for proteins and nucleic acids, making it particularly suitable for studying organic molecules that may interact with biological macromolecules. ambermd.org GAFF is parameterized for common organic elements like carbon, nitrogen, oxygen, and hydrogen, which constitute this compound. avogadro.ccambermd.org It utilizes a simple functional form and a limited number of atom types, allowing for efficient calculations. ambermd.org

When applied to this compound, GAFF provides a detailed description of the intramolecular and intermolecular forces. researchgate.net This force field has been shown to perform well in reproducing crystallographic structures and relative conformational energies for a wide range of organic molecules. ambermd.org The use of GAFF is particularly relevant for predicting how this compound might bind to a protein, a key aspect of rational drug design. ambermd.org The second generation of this force field, GAFF2, offers further refinements and has been validated for its performance in calculating properties like hydration free energy. nih.gov

Utilization of Ghemical Force Field

The Ghemical force field, implemented in the Ghemical computational chemistry software package, provides another avenue for molecular mechanics calculations. It supports geometry optimization and molecular dynamics simulations. While not as broadly parameterized as UFF or as specialized for biomolecular interactions as GAFF, Ghemical offers a functional tool for basic molecular modeling tasks. Its application to this compound would involve similar principles of energy minimization to predict its stable 3D structure.

In Silico Pharmacokinetics and Drug Design Methodologies

In silico methods are computational techniques used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a potential drug candidate. nih.gov These predictions are crucial in the early stages of drug discovery to identify molecules with favorable pharmacokinetic profiles. For this compound, in silico tools can estimate properties like its solubility, lipophilicity (logP), and potential to cross biological membranes.

Molecular Docking for Biological Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. mdpi.com In the context of this compound, docking studies can be used to predict its binding affinity and mode of interaction with a specific biological target, such as an enzyme or a receptor. This is achieved by exploring the conformational space of the ligand within the binding site of the protein and scoring the different poses based on a scoring function that estimates the binding energy. mdpi.com

For instance, studies on similar phenolic compounds have utilized molecular docking to understand their interactions with targets like DNA or various enzymes. mdpi.commdpi.com The amino and hydroxyl groups of this compound are key features that can participate in hydrogen bonding with protein residues, a critical factor in molecular recognition and binding affinity. The results of docking simulations can guide the design of more potent and selective derivatives.

Crystal Structure Prediction Studies

Predicting the crystal structure of a molecule from its chemical diagram is a significant challenge in computational chemistry. Crystal structure prediction (CSP) methods aim to identify the most stable arrangement of molecules in a crystal lattice. These methods typically involve generating a large number of plausible crystal packing arrangements and then ranking them based on their calculated lattice energies.

For this compound, successful CSP would provide invaluable information about its solid-state properties, such as its melting point and solubility. This knowledge is critical in pharmaceutical development for formulation and manufacturing processes. While experimental X-ray diffraction is the definitive method for determining crystal structures, CSP can be a powerful tool, especially when single crystals are difficult to obtain.

Integration of Machine Learning and Artificial Intelligence in Chemical Research

Machine learning (ML) and artificial intelligence (AI) are increasingly being integrated into chemical research to accelerate discovery and gain new insights from complex data. tamu.edunih.gov In the context of this compound, ML models can be trained on large datasets of chemical structures and their associated properties to predict various characteristics of the molecule.

Predictive Modeling in Molecular Design

Predictive modeling plays a pivotal role in the molecular design process, enabling researchers to forecast the properties and activities of this compound and its derivatives. This approach saves significant time and resources by prioritizing compounds with desirable characteristics for synthesis and experimental testing.

Detailed research findings show that this compound has been a subject in studies aimed at predicting molecular interactions and biological activity. In the context of fragment-based ligand discovery (FBLD), computational models have been used to understand its binding affinity. For instance, in a study targeting the enzyme phosphodiesterase-10A (PDE-10A), this compound was identified as a fragment with low binding affinity. acs.org Theoretical calculations were employed to analyze the energetic components of its binding, specifically its vacuum stacking interaction energy and desolvation penalty, to understand the factors governing its interaction with the protein target. acs.org

The study revealed that while the vacuum stacking interactions for this compound were the least favorable in the dataset, its desolvation penalty was comparatively low. acs.org This detailed analysis, combining theoretical calculations with experimental results, is fundamental to rational drug design, where modulating these energetic contributions can lead to the development of more potent molecules.

Quantitative Structure-Activity Relationship (QSAR) modeling is another predictive tool that has been applied to datasets including this compound. These models establish a mathematical correlation between the chemical structure of a compound and its biological activity or toxicity. Specifically, this compound (also known as 4-Amino-2-cresol) was included in the development of QSAR models to predict the toxicity of a diverse set of chemical compounds against the protozoan Tetrahymena pyriformis. amazonaws.comscispace.com Such models are vital for assessing the potential environmental impact and toxicity of chemicals, which is a critical consideration in the design of safer and more effective compounds.

| Computational Model/Parameter | Application Context | Finding for this compound | Source |

| Stacking Interaction Energy | Prediction of binding affinity to PDE-10A | Found to have the least favorable vacuum stacking interaction energy in the studied dataset. | acs.org |

| Desolvation Penalty | Prediction of binding affinity to PDE-10A | Calculated to have the second-lowest desolvation penalty, partially compensating for poor stacking energy. | acs.org |

| QSAR Model | Prediction of toxicity to Tetrahymena pyriformis | Included as a data point in the development of models to predict toxicity (log(1/IGC50)). | amazonaws.comscispace.com |

Accelerated Screening of Chemical Space

Accelerated screening of chemical space refers to the use of high-throughput computational techniques to rapidly evaluate large libraries of virtual compounds for their potential to interact with a biological target. This process, often called virtual screening, is a cornerstone of modern drug discovery and materials science.

This compound has been included as a molecule in High Throughput Virtual Screening (HTVS) campaigns. researchgate.netresearchgate.net For example, it was part of a screening effort to identify small molecules capable of modulating the activity of the Cold Inducible RNA-Binding Protein (CIRBP). researchgate.net In such studies, the three-dimensional structure of this compound is computationally docked into a model of the target protein's binding site. An algorithm then calculates a score based on the predicted binding energy and the complementarity of the fit. This allows for the rapid computational assessment of thousands of compounds, from which a smaller, more manageable number of promising candidates are selected for further experimental validation. researchgate.net

The inclusion of this compound in these screening libraries highlights its role as a chemical scaffold or fragment that can be used as a starting point for the development of more complex and potent bioactive molecules. Furthermore, computational studies using methods like Density Functional Theory (DFT) have been employed to investigate the thermodynamics and kinetics of reactions involving systems derived from this compound, aiding in the rational design of new functional molecules.

Research Applications in Pharmaceutical and Medicinal Chemistry

Role as a Building Block in Drug Development

4-Amino-2-methylphenol serves as a crucial intermediate and building block in the synthesis of more complex molecules with potential therapeutic value. Its chemical structure, featuring an amine and a hydroxyl group on a methyl-substituted benzene (B151609) ring, offers versatile reaction sites for creating a variety of derivatives.

One of the primary applications of this compound is in the synthesis of Schiff bases. These compounds, formed by the condensation of a primary amine with an aldehyde or ketone, are known for their broad range of biological activities. The amino group of this compound readily reacts to form the characteristic azomethine group (-C=N-) of Schiff bases, which is often critical for their pharmacological effects. The relative ease of preparation and synthetic flexibility make aminophenol-derived Schiff bases excellent candidates for developing new therapeutic agents. mdpi.com

Furthermore, 2-Amino-4-methylphenol (B1222752), an isomer of the title compound, has been specifically utilized in the synthesis of novel functionalized spiropyran derivatives belonging to the 2H-1,3-benzoxazinone series. sigmaaldrich.com This highlights the role of the aminocresol scaffold in generating structurally complex and potentially bioactive molecules. The pharmaceutical industry frequently employs aniline-type structures, like this compound, as a foundational component for developing new drug therapies. umich.edu

Investigation of Antimicrobial Activity

Derivatives synthesized from an aminophenol core have demonstrated significant antimicrobial properties. These compounds are being investigated as potential new weapons against a range of pathogenic microorganisms.

Efficacy Against Bacterial Strains

Research has shown that Schiff base derivatives of 4-aminophenol (B1666318) possess broad-spectrum antibacterial activity. mdpi.comnih.gov In one study, five such derivatives were tested against several bacterial strains, demonstrating moderate to strong activity against both Gram-positive and Gram-negative bacteria. mdpi.com

The tested Gram-positive strains included Staphylococcus aureus, Micrococcus luteus, Staphylococcus epidermidis, and Bacillus subtilis. nih.gov The Gram-negative bacterium tested was Bordetella bronchiseptica. nih.gov All five synthesized compounds showed broad-spectrum activity against these strains. nih.gov Other studies on different Schiff bases have also reported significant biological activity specifically against Escherichia coli. researchgate.net

| Bacterial Strain | Type | Activity Observed |

|---|---|---|

| Staphylococcus aureus | Gram-positive | Moderate to Strong |

| Micrococcus luteus | Gram-positive | Moderate to Strong |

| Staphylococcus epidermidis | Gram-positive | Moderate to Strong |

| Bacillus subtilis | Gram-positive | Moderate to Strong |

| Bordetella bronchiseptica | Gram-negative | Moderate to Strong |

| Escherichia coli | Gram-negative | Significant (in other Schiff base studies) researchgate.net |

Studies on Antifungal Properties

The antifungal potential of these derivatives has also been a key area of investigation. The same study that evaluated antibacterial efficacy also tested the compounds against the fungal strain Saccharomyces cerevisiae. nih.gov

The results were promising, indicating that aminophenol-derived Schiff bases could be a source of new antifungal agents. One derivative, containing a cinnamaldehyde (B126680) moiety, was found to be more active than the standard reference drug, Nystatin. mdpi.com Another derivative showed antifungal activity that was nearly equivalent to the reference drug. mdpi.com

| Fungal Strain | Derivative | Observed Activity Compared to Nystatin (Reference Drug) |

|---|---|---|

| Saccharomyces cerevisiae | S-4 (Thiophene derivative) | Almost equivalent |

| S-5 (Cinnamaldehyde derivative) | More active |

Research into Antidiabetic Potential

A significant focus of research into 4-aminophenol derivatives has been their potential as antidiabetic agents. The primary mechanism explored is the inhibition of key enzymes involved in carbohydrate digestion, namely alpha-amylase and alpha-glucosidase. By inhibiting these enzymes, the rate of glucose absorption from the gut can be slowed, which is a key therapeutic strategy for managing hyperglycemia, particularly in type 2 diabetes. nih.govfrontiersin.org

Alpha-Amylase Inhibitory Mechanisms

Alpha-amylase is a crucial enzyme that breaks down complex carbohydrates like starch into smaller oligosaccharides. nih.gov Studies on Schiff base derivatives of 4-aminophenol have demonstrated significant inhibitory activity against this enzyme. In one comprehensive study, the synthesized compounds showed a remarkable inhibition of amylase, reaching up to 93.2%. nih.gov This potent inhibition suggests that these compounds could effectively delay carbohydrate digestion, thereby reducing post-meal blood glucose spikes.

Alpha-Glucosidase Inhibitory Mechanisms

Alpha-glucosidase is responsible for the final step of carbohydrate digestion, breaking down oligosaccharides into glucose, which is then absorbed into the bloodstream. frontiersin.org Inhibition of this enzyme is a well-established approach for controlling postprandial hyperglycemia. nih.govnih.gov The same series of 4-aminophenol derivatives that inhibited alpha-amylase also showed significant activity against alpha-glucosidase, with an observed inhibition of up to 73.7%. nih.gov This dual inhibition of both alpha-amylase and alpha-glucosidase makes these derivatives particularly promising candidates for further development as antidiabetic drugs.

| Enzyme Target | Role in Carbohydrate Digestion | Maximum Inhibition Observed |

|---|---|---|

| α-Amylase | Breaks down starch into oligosaccharides | 93.2% |

| α-Glucosidase | Breaks down oligosaccharides into glucose | 73.7% |

Enzyme Kinetics and Mechanism of Action Studies

Interaction with Specific Molecular Targets (Enzymes and Receptors)

Studies on derivatives of 4-aminophenol have demonstrated significant interactions with various enzymes. For instance, a series of Schiff base derivatives of 4-aminophenol have been synthesized and shown to be effective inhibitors of α-amylase and α-glucosidase, enzymes relevant to carbohydrate metabolism. Molecular docking studies of these derivatives have indicated strong binding interactions, including hydrogen bonding and arene-π interactions, with the active sites of these enzymes mdpi.com.

Modulation of Biochemical Pathways

The derivatives of 4-aminophenol have shown the potential to modulate biochemical pathways, primarily through enzyme inhibition. For example, the inhibition of α-amylase and α-glucosidase by 4-aminophenol Schiff base derivatives suggests a role in modulating carbohydrate metabolism pathways mdpi.com. These findings indicate that compounds containing the 4-aminophenol scaffold could be explored for their effects on metabolic pathways related to diseases such as diabetes. However, specific studies detailing the modulation of biochemical pathways by this compound itself are not prevalent.

Acetylcholinesterase Reactivator Research

A significant area of research involving a derivative of this compound is in the development of reactivators for acetylcholinesterase (AChE) inhibited by organophosphorus compounds, such as nerve agents. The compound 4-amino-2-((diethylamino)methyl)phenol (ADOC), which contains the core structure of this compound, has been identified as a promising non-oxime reactivator of AChE.

Organophosphorus agents inhibit AChE by covalently binding to a serine residue in the enzyme's active site. Traditional reactivators are oxime-based compounds, which have limitations. Research has shown that the ADOC motif is capable of reactivating organophosphate-inhibited human AChE. A number of structural derivatives of ADOC have been synthesized and screened for their ability to reactivate AChE inhibited by various nerve agents, with some showing remarkable potency. This highlights the importance of the this compound scaffold in the design of novel and more effective AChE reactivators.

DNA Interaction Studies

While direct studies on the interaction of this compound with DNA are limited, research on its derivatives, particularly Schiff bases of 4-aminophenol, provides valuable insights into the potential DNA-binding capabilities of this class of compounds. These studies are crucial in the development of new therapeutic agents that target DNA mdpi.com.

Binding Modes (e.g., Groove Binding, Intercalation)

Investigations into 4-aminophenol derivatives have suggested that these compounds can interact with DNA through various modes. The specific mode of binding is often inferred from spectroscopic data. While detailed structural studies like X-ray crystallography or NMR are needed for definitive confirmation, the observed spectroscopic changes are indicative of interactions such as groove binding or intercalation mdpi.com. The nature of the substituent groups on the 4-aminophenol core plays a significant role in determining the preferred binding mode.

Spectroscopic Signatures of DNA Interaction (Hyperchromism, Hypochromism, Bathochromic Shift)

The interaction of 4-aminophenol derivatives with DNA has been characterized by changes in their UV-Visible absorption spectra upon the addition of DNA. These changes provide clues about the nature of the interaction.

Hyperchromism : An increase in the absorbance intensity. This is often observed when compounds interact with DNA and can be associated with the disruption of the DNA secondary structure mdpi.com. Several Schiff base derivatives of 4-aminophenol have exhibited hyperchromism upon interaction with DNA mdpi.comnih.gov.

Hypochromism : A decrease in absorbance intensity. This effect is also indicative of DNA binding and was observed for one of the tested 4-aminophenol Schiff base derivatives mdpi.comnih.gov.

Bathochromic Shift : A shift of the absorption maximum to a longer wavelength (a "red shift"). This is often a strong indicator of close association with the DNA molecule, potentially through intercalation between the base pairs. Several 4-aminophenol derivatives have shown a bathochromic shift in the presence of DNA mdpi.comnih.gov.

The following table summarizes the observed spectroscopic changes for a series of synthesized 4-aminophenol Schiff base derivatives upon interaction with human DNA, suggesting their potential to bind to DNA.

| Compound | Spectroscopic Observation | Inferred Interaction |

| 4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol | Hyperchromism | DNA Binding |

| 4-((4-(dimethylamino)benzylidene)amino)phenol | Hyperchromism, Bathochromic Shift | Intercalation/Groove Binding |

| 4-((3-nitrobenzylidene)amino)phenol | Hyperchromism, Bathochromic Shift | Intercalation/Groove Binding |

| 4-((thiophen-2-ylmethylene)amino)phenol | Hypochromism, Bathochromic Shift | Intercalation/Groove Binding |

| 4-(((E)-3-phenylallylidene)amino)phenol | Hyperchromism | DNA Binding |

Applications in Advanced Materials Science and Catalysis Research

Intermediate in Polymer Synthesis

4-Amino-2-methylphenol serves as a valuable monomer or modifying agent in the synthesis of high-performance polymers. Its ability to participate in polymerization reactions, such as polycondensation, allows for the incorporation of its phenolic and amino functionalities into polymer backbones, imparting desirable properties to the final material.

Development of New Polymeric Materials